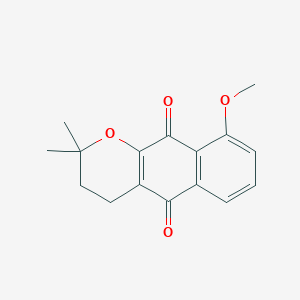

9-Methoxy-alpha-lapachone

Descripción general

Descripción

9-Methoxy-alpha-lapachone is an organic heterotricyclic compound with the molecular formula C16H16O4. It is known for its pharmacological activities and is a derivative of lapachone, a naturally occurring naphthoquinone. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-alpha-lapachone typically involves the methoxylation of alpha-lapachone. One common method includes the reaction of alpha-lapachone with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

Reduction: This compound can be reduced to form hydroquinone derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

9-Methoxy-alpha-lapachone has been extensively studied for its potential as an anti-cancer agent. Research indicates that it exhibits:

- Antitumor Activity : It significantly inhibits tumor growth and induces apoptosis in various cancer cell lines. For instance, it has shown effectiveness against leukemia and colon cancer cells .

- Mechanism of Action : The compound interacts with cellular pathways, inhibiting the activation of the Epstein-Barr virus early antigen (EBV-EA), which is linked to tumor promotion .

Biological Research

The compound's biological activities extend beyond oncology:

- Cell Cycle Regulation : Studies indicate that this compound can modulate cell cycle progression, influencing cellular proliferation and survival.

- Anti-Leishmania Activity : It has been evaluated for its effects against Leishmania species, showing promise as a potential treatment for leishmaniasis by inducing cell death in parasite forms .

Industrial Applications

In addition to its medicinal uses, this compound serves as a precursor in the synthesis of various organic compounds. Its utility in drug discovery and pharmaceutical development is notable due to:

- Synthetic Routes : The compound is used in developing new drugs, particularly those targeting cancer and infectious diseases .

Table 1: Anticancer Efficacy of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Leukemia | K562 | 2-7 | Induces apoptosis via EBV-EA inhibition |

| Colon Cancer | COLO 205 | 5 | Inhibits cell proliferation |

| Breast Cancer | MDA-MB-231 | 3 | Alters metabolic pathways |

| Compound | Form | LD50 (mg/mL) | Effectiveness (%) |

|---|---|---|---|

| This compound | Promastigote | 0.65 | 78.49 |

| Lapachol | Amastigote | 75.60 | 83.11 |

Mecanismo De Acción

The mechanism of action of 9-Methoxy-alpha-lapachone involves its interaction with cellular enzymes and pathways. It is known to inhibit the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), which plays a role in immune regulation. By inhibiting IDO1, this compound can modulate immune responses and has shown potential in treating diseases where immune suppression is a factor, such as cancer .

Comparación Con Compuestos Similares

Alpha-lapachone: The parent compound from which 9-Methoxy-alpha-lapachone is derived.

Beta-lapachone: Another derivative with similar pharmacological properties.

Dehydro-alpha-lapachone: A related compound with distinct chemical and biological activities.

Uniqueness: this compound is unique due to its methoxy group, which imparts different chemical reactivity and biological activity compared to its analogs. This modification enhances its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes .

Actividad Biológica

9-Methoxy-alpha-lapachone is a naphthoquinone derivative that has garnered attention for its diverse biological activities, particularly its potential therapeutic applications. This article explores its biological activity, focusing on its effects against various pathogens, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₆H₁₆O₄

- Molecular Weight : 272.30 g/mol

- Structure : this compound features a methoxy group at the 9-position of the alpha-lapachone structure, which influences its biological properties.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against Leishmania spp., a significant causative agent of leishmaniasis. The compound exhibits potent leishmanicidal activity, as demonstrated in vitro against Leishmania amazonensis. The lethal dose (LD50) values for this compound were significantly lower than those for other naphthoquinones, indicating its higher efficacy:

| Compound | LD50 (μg/mL) at 24h | LD50 (μg/mL) at 48h | LD50 (μg/mL) at 72h |

|---|---|---|---|

| This compound | 0.65 | 1.24 | 0.71 |

| Lapachol | 75.60 | 72.82 | 58.85 |

The study demonstrated that treatment with this compound led to significant inhibition of the survival rate of L. amazonensis amastigotes, with percentages reaching up to 80.22% at optimal concentrations .

The mechanism by which this compound exerts its effects involves several pathways:

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization in treated parasites, leading to apoptosis-like cell death .

- Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to the compound .

- Enzyme Inhibition : Similar to other naphthoquinones, it interacts with key enzymes in the metabolic pathways of Leishmania, disrupting their function and leading to cell death .

Study on Leishmaniasis Treatment

A pivotal study assessed the efficacy of naphthoquinones, including this compound, in a murine model of leishmaniasis. In this study, BALB/c mice infected with Leishmania were treated with varying doses of the compound. Results indicated a significant reduction in parasite load and improved clinical outcomes compared to control groups .

Cytotoxicity Assessment

Cytotoxicity assays revealed that the compound had a cytotoxic concentration (CC50) of approximately 3.21 mg/mL against peritoneal macrophages, demonstrating a favorable safety profile relative to its antimicrobial activity .

Propiedades

IUPAC Name |

9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-16(2)8-7-10-13(17)9-5-4-6-11(19-3)12(9)14(18)15(10)20-16/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZDIQYEWIHAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331939 | |

| Record name | 9-Methoxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35241-80-6 | |

| Record name | 3,4-Dihydro-9-methoxy-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methoxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 9-Methoxy-alpha-lapachone?

A1: this compound demonstrates antitumor-promoting activity. Research indicates it significantly inhibits 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells []. This suggests potential anti-cancer properties.

Q2: How does this compound interact with the muscarinic acetylcholine receptor m2 subtype?

A2: this compound exhibits allosteric binding to the muscarinic acetylcholine receptor m2 subtype. This interaction is similar to that observed with alcuronium, but specific to the m2 subtype []. The binding of [3H]N-methylscopolarnine ([3H]NMS) to the m2 subtype is initially increased with increasing concentrations of this compound, followed by a decrease at higher concentrations. This suggests a complex interaction involving both positive and negative allosteric modulation. The presence of salts, particularly NaCl, KCl, MgCl2, CaCl2, or AlCl3, significantly enhances this binding interaction [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.